molecular formula C15H7Cl2N3O2S2 B12219113 3,6-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide

3,6-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B12219113
M. Wt: 396.3 g/mol
InChI Key: JHMNXYYHHXFLGE-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the core benzothiophene structure. The thiophene and oxadiazole rings are then introduced through a series of condensation and cyclization reactions. Common reagents used in these reactions include sulfur, phosphorus pentasulfide, and various carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

3,6-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H7Cl2N3O2S2

Molecular Weight

396.3 g/mol

IUPAC Name

3,6-dichloro-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H7Cl2N3O2S2/c16-7-3-4-8-10(6-7)24-13(11(8)17)15(21)18-14-12(19-22-20-14)9-2-1-5-23-9/h1-6H,(H,18,20,21)

InChI Key

JHMNXYYHHXFLGE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NON=C2NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Origin of Product

United States

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